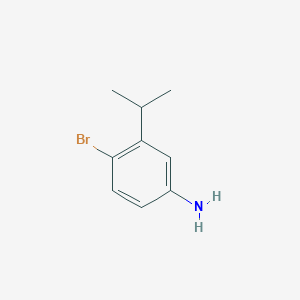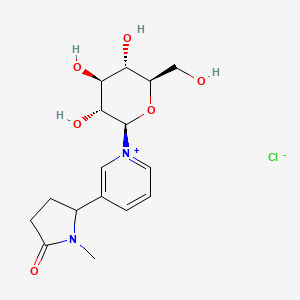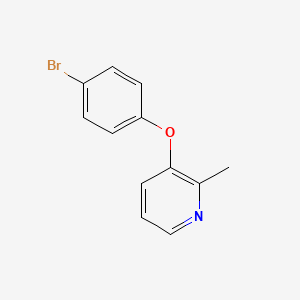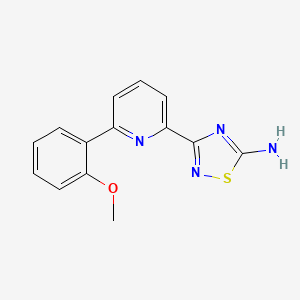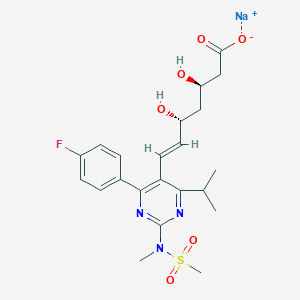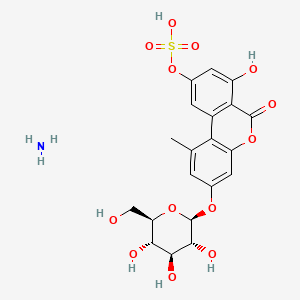
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt is a complex organic compound with the molecular formula C20H23NO13S and a molecular weight of 517.46 g/mol. It is a fungal toxin conjugate, often referred to as Alternariol Sulfate Glucoside. This compound is categorized under carbohydrates, nucleosides, and nucleotides, specifically monosaccharides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves multiple steps, starting with the preparation of alternariol, followed by glucosylation and sulfation reactions. The glucosylation process typically involves the use of glucosyl donors and catalysts under controlled conditions to attach the glucose moiety to alternariol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfate ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of sulfate esters and glucosides.
Biology: The compound is studied for its role as a fungal toxin and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt involves its interaction with specific molecular targets and pathways. As a fungal toxin, it disrupts cellular processes by inhibiting key enzymes and interfering with metabolic pathways. The compound’s glucoside and sulfate ester groups play a crucial role in its bioactivity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Alternariol: The parent compound of 3-Glucosidylalternariol 9-Sulfate Ester Ammonium Salt, lacking the glucoside and sulfate ester groups.
Alternariol Monomethyl Ether: A derivative of alternariol with a methyl ether group.
Alternariol 9-Sulfate: A sulfate ester derivative of alternariol without the glucoside group.
Uniqueness
This compound is unique due to its combined glucoside and sulfate ester groups, which confer distinct chemical and biological properties. These modifications enhance its solubility, stability, and bioactivity compared to its parent compound and other derivatives.
Propiedades
Fórmula molecular |
C20H23NO13S |
|---|---|
Peso molecular |
517.5 g/mol |
Nombre IUPAC |
azane;[7-hydroxy-1-methyl-6-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-9-yl] hydrogen sulfate |
InChI |
InChI=1S/C20H20O13S.H3N/c1-7-2-8(30-20-18(25)17(24)16(23)13(6-21)32-20)5-12-14(7)10-3-9(33-34(27,28)29)4-11(22)15(10)19(26)31-12;/h2-5,13,16-18,20-25H,6H2,1H3,(H,27,28,29);1H3/t13-,16-,17+,18-,20-;/m1./s1 |
Clave InChI |
XLEYRSQRBJGWAG-SWWIYODWSA-N |
SMILES isomérico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O.N |
SMILES canónico |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OS(=O)(=O)O)O)C(=O)O2)OC4C(C(C(C(O4)CO)O)O)O.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


